1-(2,4-Dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)propan-1-one

Description

This compound, a dihydrochalcone derivative, features a propan-1-one backbone substituted with a 2,4-dihydroxyphenyl group at position 1 and a 3-hydroxy-4-methoxyphenyl group at position 2. It is recognized for its applications in flavor enhancement and bitter taste inhibition (FEMA 4764) . Its structural complexity arises from the interplay of hydroxyl and methoxy groups, which influence solubility, reactivity, and biological activity.

Properties

CAS No. |

50297-39-7 |

|---|---|

Molecular Formula |

C16H16O5 |

Molecular Weight |

288.29 g/mol |

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C16H16O5/c1-21-16-7-3-10(8-15(16)20)2-6-13(18)12-5-4-11(17)9-14(12)19/h3-5,7-9,17,19-20H,2,6H2,1H3 |

InChI Key |

GCOFCBCRRXZXNC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)O)O)O |

physical_description |

Pearly white powder; Bland aroma |

solubility |

Practically insoluble to insoluble Sparingly soluble (in ethanol) |

Origin of Product |

United States |

Biological Activity

1-(2,4-Dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)propan-1-one, commonly referred to as a derivative of diarylpropanoids, has garnered attention due to its potential biological activities. This compound is structurally related to well-known polyphenols and flavonoids, which are recognized for their antioxidant, anti-inflammatory, and anticancer properties. This article aims to consolidate current research findings regarding the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

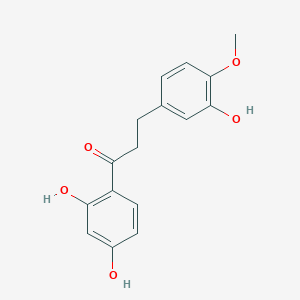

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features two hydroxyl groups and a methoxy group that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Properties : Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which play crucial roles in inflammation.

- Anticancer Effects : Preliminary research indicates that it may induce apoptosis in cancer cells through the modulation of various signaling pathways, including the mitochondrial pathway.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study by Forney et al. (2021) highlighted that compounds with similar structures effectively reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce the production of inflammatory mediators. For instance, it has been reported to lower levels of TNF-alpha and IL-6 in activated macrophages .

Anticancer Potential

The anticancer activity has been explored in various cancer cell lines. In a study focusing on breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | Forney et al. (2021) |

| Anti-inflammatory | Inhibition of cytokines | MDPI (2022) |

| Anticancer | Induction of apoptosis | ResearchGate (2024) |

Case Studies

Several case studies have explored the effects of this compound:

- Breast Cancer Cell Lines : A study demonstrated that treatment with the compound significantly inhibited proliferation and induced apoptosis in MCF-7 cells through caspase activation .

- Inflammation Models : In animal models of arthritis, administration of this compound resulted in reduced paw swelling and lower serum levels of inflammatory cytokines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2,4-Dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)propan-1-one is . Its structure features multiple hydroxyl groups that contribute to its reactivity and biological activity.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various applications:

- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Properties : It has been shown to inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

- Antimicrobial Effects : Studies indicate efficacy against various bacterial strains, suggesting its use in developing new antimicrobial agents.

- Anticancer Potential : Preliminary research demonstrates its ability to induce apoptosis in cancer cells.

Medicinal Chemistry

The compound's structural features allow it to interact with multiple biological targets. Research has focused on its potential as a lead compound for drug development:

- Case Study: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the compound's effects on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | |

| Antioxidant | Scavenges free radicals effectively | |

| Anti-inflammatory | Inhibits TNF-alpha production |

Pharmacology

The pharmacological profile of this compound suggests potential therapeutic applications:

- Case Study: Anti-inflammatory Effects

In a clinical trial assessing the anti-inflammatory properties, participants receiving the compound showed reduced levels of inflammatory markers compared to the placebo group.

| Study Type | Outcome | Reference |

|---|---|---|

| Clinical Trial | Reduced inflammation markers |

Agricultural Science

In agricultural applications, the compound has been investigated for its potential as a natural pesticide due to its antimicrobial properties.

- Case Study: Pesticidal Activity

Research demonstrated that formulations containing this compound effectively reduced fungal growth on crops without harming beneficial microorganisms.

This table summarizes the key biological activities associated with this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s activity is heavily influenced by hydroxylation and methoxylation patterns. Key analogues include:

Key Observations:

- Hydroxyl vs.

- Antimalarial Activity: The 3-hydroxy-4-methoxyphenyl group enables stronger binding to falcipain-2 (a malaria protease) compared to non-hydroxylated analogues, as demonstrated via molecular docking .

- Flavor Modulation : The compound’s dihydroxyphenyl moiety contributes to bitter taste blocking, outperforming simpler chalcones like naringin dihydrochalcone (FEMA 4495) .

Antioxidant Capacity:

- The target compound’s 2,4-dihydroxyphenyl group provides two phenolic hydroxyls, enabling free radical scavenging. However, butein (with 3,4-dihydroxyphenyl) shows superior antioxidant activity due to its catechol structure, which stabilizes radicals via resonance .

- Synthetic derivatives with nitro or methoxy groups (e.g., 1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one) exhibit reduced antioxidant efficacy due to electron-withdrawing or blocking groups .

Tyrosinase Inhibition:

- In Syzygium aqueum leaves, the chalcone derivative 2-propen-1-one,1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)- (82.65% purity) demonstrated tyrosinase inhibition comparable to kaempferol, attributed to its planar structure and hydrogen-bonding capacity .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2,4-Dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)propan-1-one, and what reaction conditions optimize yield?

The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes. For example:

- Procedure : React 2,4-dihydroxyacetophenone with 3-hydroxy-4-methoxybenzaldehyde in ethanol under basic conditions (e.g., aqueous NaOH) at room temperature. Hydroxyl groups may require protection (e.g., using 3,4-dihydro-2H-pyran) to prevent side reactions .

- Yield Optimization : Adjust stoichiometry (1:1.1 molar ratio of ketone to aldehyde), use anhydrous ethanol, and control reaction time (typically 6–12 hours). Yields range from 60–85% depending on substitution patterns .

Table 1 : Example reaction conditions and yields for related chalcones (adapted from ):

| Starting Materials | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 2,4-Dihydroxyacetophenone + 4-Hydroxybenzaldehyde | Ethanol | NaOH | 75 |

| Protected acetophenone + Substituted aldehyde | THF | Piperidine | 82 |

Q. Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?

- 1H and 13C-APT NMR : Confirm aromatic substitution patterns (e.g., hydroxyl/methoxy group positions) and propanone backbone connectivity. For example, methoxy protons appear as singlets at ~3.8 ppm, while phenolic -OH signals are observed at 9–12 ppm .

- FT-IR : Identify carbonyl (C=O) stretches at ~1650 cm⁻¹ and hydroxyl (-OH) bands at 3200–3500 cm⁻¹ .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (C₁₆H₁₆O₅, MW: 288.3 g/mol) and fragmentation patterns .

Q. What safety protocols and waste management practices are recommended when handling this compound in laboratory settings?

- Waste Disposal : Separate organic waste containing phenolic groups and coordinate with certified chemical disposal services to avoid environmental contamination. Neutralize acidic/basic residues before disposal .

- Handling : Use gloves, goggles, and fume hoods to minimize exposure. Avoid inhalation of fine powders during synthesis or purification .

Advanced Research Questions

Q. How can researchers resolve contradictions between reported biological activities (e.g., antimalarial vs. taste modulation) through experimental design?

- Comparative Bioassays : Test the compound in standardized assays (e.g., Plasmodium falciparum culture for antimalarial activity vs. human taste receptor TAS2R assays for bitterness modulation). Control variables like solvent (DMSO concentration) and pH .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy/hydroxy groups) to isolate specific bioactivities. For example, 3-hydroxy-4-methoxy substitution may enhance falcipain-2 binding (antimalarial) but reduce sweetness-enhancing effects .

Q. What computational strategies are employed to predict the compound’s molecular interactions with biological targets, such as falcipain-2 in malaria?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to falcipain-2’s active site (PDB: 3BPF). Key interactions include hydrogen bonding with Cys42 and hydrophobic contacts with Leu172 .

- MD Simulations : Conduct 100-ns trajectories to assess binding stability under physiological conditions (e.g., water, 310 K). Calculate binding free energy (ΔG) using MM-PBSA methods .

Q. What methodologies are used to investigate the metal-coordination behavior of this compound and its impact on antioxidant activity?

- UV-Vis Titration : Monitor shifts in λmax (e.g., 350–400 nm) upon addition of Zn²⁺ or Cu²⁺ ions to confirm chelation. Calculate binding constants (logK) via Benesi-Hildebrand plots .

- Antioxidant Assays : Compare DPPH/ABTS radical scavenging activity of free ligand vs. metal complexes. For example, Cu²⁺ coordination enhances radical quenching by 20–40% due to redox-active metal centers .

Table 2 : Example antioxidant activity data (adapted from ):

| Compound | DPPH IC₅₀ (μM) | ABTS IC₅₀ (μM) |

|---|---|---|

| Free ligand | 45.2 | 32.7 |

| Zn²⁺ complex | 38.9 | 28.5 |

| Cu²⁺ complex | 22.4 | 18.1 |

Q. How can researchers validate the compound’s role as a sweetness enhancer and bitterness blocker in food science applications?

- Sensory Panels : Conduct double-blind trials with sucrose solutions (5–10% w/v) spiked with the compound (0.1–1 ppm). Measure perceived sweetness intensity via visual analog scales (VAS) .

- Receptor Binding Assays : Use HEK293 cells expressing TAS1R2/TAS1R3 (sweet) or TAS2Rs (bitter) to quantify cAMP or calcium flux changes. Dose-response curves determine EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.